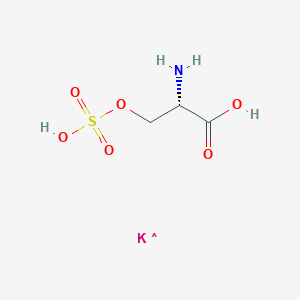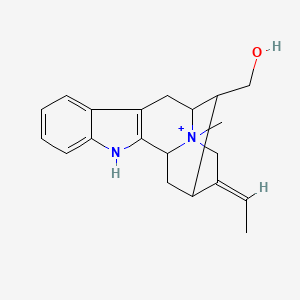![molecular formula C30H51N6O10P B12324413 N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid](/img/structure/B12324413.png)
N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is a synthetic organic compound used primarily in biochemical research. It is known for its role in the synthesis of uridine diphosphate-sugar nucleotides, which are essential intermediates in various biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is synthesized through a multi-step process. The synthesis typically involves the reaction of uridine 5’-monophosphate with morpholine and N,N’-dicyclohexylcarbodiimide under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide, at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt likely follows similar protocols to those used in laboratory settings, with scale-up considerations for larger batch production. This includes optimizing reaction conditions, purification processes, and ensuring compliance with safety and environmental regulations .
Analyse Chemischer Reaktionen
Types of Reactions: Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt primarily undergoes substitution reactions. It serves as a key reactant in the synthesis of various uridine diphosphate-sugar nucleotides .
Common Reagents and Conditions: Common reagents used in reactions involving uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt include N,N’-dicyclohexylcarbodiimide, morpholine, and uridine 5’-monophosphate. The reactions are typically carried out in organic solvents like dimethylformamide, under controlled temperature and pH conditions .
Major Products: The major products formed from reactions involving uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt are various uridine diphosphate-sugar nucleotides, which are crucial intermediates in biochemical pathways .
Wissenschaftliche Forschungsanwendungen
Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a key reactant in the synthesis of uridine diphosphate-sugar nucleotides, which are involved in glycosylation processes. These nucleotides play a vital role in the biosynthesis of glycoproteins and glycolipids, which are essential for cell signaling, immune response, and other biological functions .
In medicinal chemistry, uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is used to study the mechanisms of various diseases and to develop potential therapeutic agents. Its role in the synthesis of uridine diphosphate-sugar nucleotides makes it valuable for research into metabolic disorders and other health conditions .
Wirkmechanismus
The mechanism of action of uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt involves its role as a reactant in the synthesis of uridine diphosphate-sugar nucleotides. These nucleotides act as glycosyl donors in glycosylation reactions, transferring sugar moieties to acceptor molecules. This process is catalyzed by glycosyltransferases, which facilitate the formation of glycosidic bonds. The resulting glycoproteins and glycolipids are crucial for various cellular functions, including cell signaling, immune response, and protein folding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Guanosine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt
- Adenosine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt
- Cytidine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt
Uniqueness: Uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is unique due to its specific role in the synthesis of uridine diphosphate-sugar nucleotides. While similar compounds like guanosine, adenosine, and cytidine derivatives also participate in nucleotide synthesis, uridine derivatives are particularly important for glycosylation processes. This makes uridine 5’-monophosphomorpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt a valuable tool in biochemical research and therapeutic development .
Eigenschaften
IUPAC Name |
N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O.C13H20N3O9P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAYLFCHPJYFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N6O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
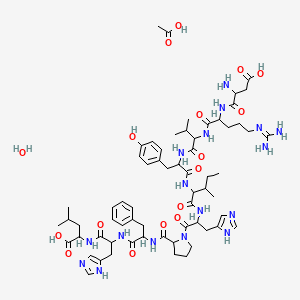
![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)
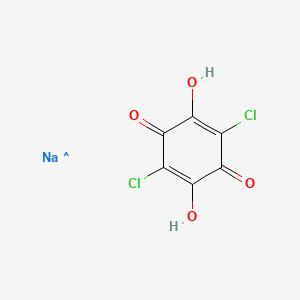
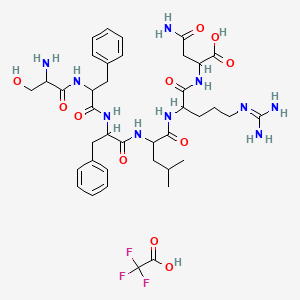



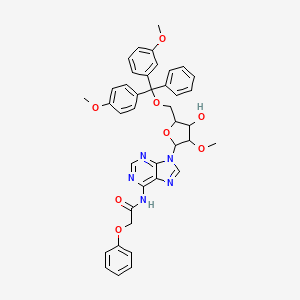
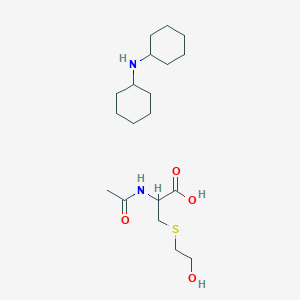
![N-[3-(dimethylamino)propyl]-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide](/img/structure/B12324386.png)

![nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B12324395.png)
